trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane
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Overview
Description
Trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane, also known as TTMSS, is a commonly used reagent in organic synthesis. It is a colorless liquid that is soluble in organic solvents such as dichloromethane and tetrahydrofuran. TTMSS is an important reagent in the synthesis of organic compounds due to its ability to protect hydroxyl groups and act as a leaving group.
Mechanism Of Action
Trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane acts as a protecting group for hydroxyl groups by forming a silyl ether. This reaction occurs through the addition of trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane to the hydroxyl group in the presence of a Lewis acid catalyst. The resulting silyl ether is stable under a variety of reaction conditions and can be removed by treatment with an acid such as hydrochloric acid.
Biochemical And Physiological Effects
Trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane is not typically used in biochemical or physiological studies as it is primarily used in organic synthesis.
Advantages And Limitations For Lab Experiments
One of the advantages of trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane is its ability to protect hydroxyl groups under a variety of reaction conditions. It is also a relatively stable reagent that can be stored for long periods of time. However, trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane can be difficult to remove from reaction mixtures and can require multiple steps to fully remove the silyl ether protecting group.
Future Directions
There are several potential future directions for the use of trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane in scientific research. One area of interest is the development of new synthetic methods using trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane as a reagent. Additionally, the use of trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane in the synthesis of natural products and pharmaceuticals is an area of ongoing research. Finally, the development of new methods for the removal of silyl ether protecting groups could lead to improved synthetic routes for a variety of compounds.
Synthesis Methods
Trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane is typically synthesized by the reaction of trimethylsilyl chloride with tetrahydropyran in the presence of a Lewis acid catalyst such as titanium tetrachloride. The resulting intermediate is then reacted with chlorosilane to form trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane.
Scientific Research Applications
Trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane has a wide range of applications in scientific research. It is commonly used as a protecting group for hydroxyl groups in the synthesis of organic compounds. trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane can also be used as a leaving group in the synthesis of various compounds such as ethers and esters. In addition, trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane is used in the preparation of organosilicon compounds and as a reagent in the synthesis of natural products.
properties
CAS RN |
18623-27-3 |
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Product Name |
trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane |
Molecular Formula |
C17H42O5Si4 |
Molecular Weight |
438.9 g/mol |
IUPAC Name |
trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane |
InChI |
InChI=1S/C17H42O5Si4/c1-23(2,3)19-14-13-18-17(22-26(10,11)12)16(21-25(7,8)9)15(14)20-24(4,5)6/h14-17H,13H2,1-12H3/t14-,15+,16-,17+/m1/s1 |
InChI Key |
KEOUSSOURMHEKN-TWMKSMIVSA-N |
Isomeric SMILES |
C[Si](C)(C)O[C@@H]1CO[C@H]([C@@H]([C@H]1O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
SMILES |
C[Si](C)(C)OC1COC(C(C1O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)OC1COC(C(C1O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
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